molecular formula C22H20FN3O2 B12636689 5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B12636689
M. Wt: 377.4 g/mol
InChI Key: WZYPAQHLWYHXMQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a pyrrolo[3,4-d]pyrimidine-dione derivative characterized by:

  • 1- and 3-position substitutions: Methyl groups, enhancing lipophilicity and metabolic stability.
  • 6-position substitution: A 2-phenylethyl chain, contributing to steric bulk and hydrophobic interactions.

This compound’s core structure, pyrrolo[3,4-d]pyrimidine-dione, is a bicyclic system with fused pyrrole and pyrimidine rings. Such scaffolds are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases or enzymes .

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20FN3O2/c1-24-18-14-26(13-12-15-6-4-3-5-7-15)20(16-8-10-17(23)11-9-16)19(18)21(27)25(2)22(24)28/h3-11,14H,12-13H2,1-2H3

InChI Key

WZYPAQHLWYHXMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted pyrimidine and a suitable amine can lead to the formation of the pyrrolo[3,4-d]pyrimidine core.

    Introduction of Substituents: The 4-fluorophenyl, 1,3-dimethyl, and 2-phenylethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or other suitable methods to obtain a pure product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced with different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate biological pathways and mechanisms.

    Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure Variations

Pyrrolo[3,4-d]pyrimidine-dione Derivatives
  • Target Compound : Pyrrolo[3,4-d]pyrimidine-dione core.
  • 6-(2-Aminophenyl)-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione (): Key Differences:
  • 5-position : 4-Chlorophenyl (vs. 4-fluorophenyl in the target). Chlorine’s larger atomic size and lower electronegativity may reduce membrane permeability but enhance halogen bonding.
  • 6-position: 2-Aminophenyl (vs. 2-phenylethyl).
Pyrazolo[3,4-d]pyrimidine Derivatives
  • 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():
    • Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyrrolo in the target). The pyrazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
    • Substituents :
  • 1-position : 4-Fluoro-2-hydroxyphenyl. The hydroxyl group enables hydrogen bonding, enhancing interactions with polar targets (e.g., enzymes) .

Substituent-Driven Property Comparisons

Halogenated Aromatic Groups
Compound 5-Position Substituent Impact on Properties
Target Compound 4-Fluorophenyl High electronegativity improves metabolic stability and bioavailability .
Compound 4-Chlorophenyl Larger halogen may enhance halogen bonding but increase molecular weight (~35.5 g/mol difference).
Compound 4-Fluoro-2-hydroxyphenyl Hydroxyl group adds polarity, improving solubility but requiring protection in prodrug design .
6-Position Substituents
Compound 6-Position Substituent Impact on Properties
Target Compound 2-Phenylethyl High lipophilicity enhances membrane permeability; may improve CNS targeting.
Compound 2-Aminophenyl Polar amino group reduces logP but enables hydrogen bonding with biological targets.
Compound tert-Butyl Extreme hydrophobicity improves binding to hydrophobic pockets but limits solubility.

Biological Activity

5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound known for its potential biological activities. This compound belongs to the class of pyrrolopyrimidines and has garnered attention for its unique structural features and promising pharmacological properties.

  • Molecular Formula : C22H20FN3O3
  • Molecular Weight : 393.4 g/mol
  • IUPAC Name : 5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione
  • InChI Key : LDAJMVGOOYMLCP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization with urea to form the pyrimidine ring. This process can be optimized for large-scale production through advanced methods such as continuous flow reactors and automated synthesis systems .

The biological activity of 5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including receptor tyrosine kinases such as CSF1R (Colony-stimulating factor 1 receptor), which plays a critical role in macrophage differentiation and maintenance .
  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

Pharmacological Studies

Recent research has highlighted the pharmacological potential of this compound in various contexts:

  • CSF1R Inhibition : Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit CSF1R with high selectivity and potency (IC50 values < 5 nM), suggesting a potential therapeutic application in treating diseases associated with macrophage activity .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against certain bacterial strains. In vitro assays indicate that it can inhibit bacterial growth effectively .

Case Study 1: CSF1R Inhibition

A study investigated the structure–activity relationship (SAR) of various pyrrolo[2,3-d]pyrimidine derivatives, including the target compound. The results indicated that modifications to the aryl groups significantly impacted inhibitory potency against CSF1R while maintaining low activity against other kinases such as EGFR (Epidermal Growth Factor Receptor) .

CompoundIC50 (nM)Selectivity (CSF1R/EGFR)
Compound A<5High
Compound B20Moderate
Target Compound<5High

Case Study 2: Anti-inflammatory Effects

In animal models of inflammation, administration of the compound led to a significant reduction in markers of inflammation compared to control groups. This suggests that it may serve as a candidate for developing anti-inflammatory drugs .

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